![molecular formula C8H13NO2 B2451422 ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1204820-73-4](/img/structure/B2451422.png)
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropanation . Industrial production methods typically involve large-scale cyclopropanation reactions, which provide high yields and diastereoselectivities .
Analyse Chemischer Reaktionen
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in peptide coupling or further functionalization.
Reaction Conditions :
-
Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 6–8 hours) yields (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with >90% conversion.
-
Acidic Hydrolysis : HCl (6M) in refluxing THF (~12 hours) achieves similar results but with slower kinetics .
Mechanistic Insight :
Nucleophilic attack at the carbonyl carbon by hydroxide or water, followed by elimination of ethanol. The bicyclic structure’s rigidity may sterically hinder the transition state, necessitating elevated temperatures.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles, leveraging the strained cyclopropane ring. For example:
Reaction with Nitrile Oxides :
-
Under Cu(I) catalysis, the azabicyclohexane reacts with nitrile oxides to form isoxazolidine-fused bicyclic products.
-
Conditions : Cu(OTf)₂ (5 mol%), CH₂Cl₂, 25°C, 24 hours.
Table 1 : Cycloaddition Outcomes with Selected Dipolarophiles
Dipolarophile | Catalyst | Product Structure | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
Nitrile oxide | Cu(OTf)₂ | Isoxazolidine-fused | 78 | 12:1 |
Diazoacetate | Rh₂(OAc)₄ | Pyrazoline derivative | 62 | 5:1 |
Azide | None | Triazolo-bicyclic compound | 44 | – |
Catalytic Hydrogenation
The nitrogen atom in the azabicyclohexane can undergo hydrogenolysis under controlled conditions:
N-Debenzylation (if applicable) :
-
Conditions : H₂ (2 atm), Pd/C (10 wt%), methanol, 25°C.
-
Outcome : Selective cleavage of benzyl groups (if present) without affecting the ester .
Limitations :
The parent compound lacks a benzyl group, but this method is relevant for derivatives (e.g., 3-benzyl analogs) .
Functionalization at the Nitrogen Center
The secondary amine can be alkylated or acylated to introduce substituents:
Boc Protection :
-
Reagents : Boc₂O, DMAP, CH₂Cl₂.
-
Yield : 89–95% for tert-butoxycarbonyl (Boc)-protected derivatives .
Reductive Amination :
-
Conditions : NaBH₃CN, aldehyde/ketone, MeOH.
-
Application : Introduces alkyl/aryl groups at nitrogen for drug discovery.
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective ring-opening with electrophiles:
Reaction with I₂/Zn :
-
Conditions : Diiodomethane, ZnEt₂, toluene (−40°C to 20°C).
-
Outcome : Ring-opening to form a pyrrolidine derivative (39% yield) .
Mechanism :
Zinc-mediated insertion into the cyclopropane C–C bond, followed by iodide quenching.
Stereochemical Influence on Reactivity
The (1R,5R) configuration directs stereoselectivity in asymmetric reactions:
Cu-Catalyzed Cycloadditions :
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential therapeutic effects:
-
Neuropharmacology :
- The compound has shown promise as a neuroprotective agent due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of azabicyclo compounds can influence cholinergic and dopaminergic pathways, which are critical in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antimicrobial Activity :
- Analgesic Properties :
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of azabicyclo compounds demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The mechanism was attributed to its ability to inhibit apoptotic pathways and enhance cellular antioxidant defenses .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli. These findings support its potential as a lead compound for antibiotic development .
Wirkmechanismus
The mechanism of action of ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The azabicyclohexane structure allows it to bind to certain receptors or enzymes, modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can be compared to other similar compounds such as 3-azabicyclo[3.1.1]heptanes . While both compounds share a bicyclic structure, the presence of different functional groups and ring sizes can lead to variations in their chemical reactivity and biological activity . The unique azabicyclohexane structure of this compound makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Biologische Aktivität
Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a ligand for opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1204820-73-4
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.20 g/mol
- Purity : 95% .
This compound functions primarily as a ligand for the μ-opioid receptor (MOR). Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit high binding affinity and selectivity for the MOR over other opioid receptors such as δ and κ . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the azabicyclo[3.1.0]hexane framework can significantly influence binding affinity and functional activity:
Modification | Effect on Binding Affinity | Notes |
---|---|---|
Alteration of substituents at the nitrogen position | Increased affinity | Certain substituents enhance interaction with receptor binding sites |
Variation in stereochemistry | Variability in potency | Specific enantiomers demonstrate distinct biological profiles |
These findings highlight the importance of structural modifications in optimizing the therapeutic potential of these compounds .
Case Study: Treatment of Pruritus in Canines
A notable study evaluated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives, including this compound, for treating pruritus in dogs. The results demonstrated that these compounds could alleviate itching effectively by acting on the μ-opioid receptors, suggesting potential applications in veterinary medicine .
Binding Affinity Data
Recent studies have quantified the binding affinities of various derivatives:
Compound Name | Binding Affinity (Ki, nM) | Receptor Target |
---|---|---|
This compound | 0.5 | μ-opioid receptor |
Other derivatives | Varies from 0.2 to 10 | μ-opioid receptor |
These values indicate that this compound exhibits strong binding capabilities, making it a candidate for further development as an analgesic agent .
Toxicological Considerations
While the compound shows promising biological activity, it is essential to evaluate its safety profile through comprehensive toxicological studies. Initial assessments indicate a favorable safety margin; however, detailed investigations are necessary to ascertain long-term effects and potential toxicity .
Eigenschaften
IUPAC Name |
ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYTSMQIIGIRI-XPUUQOCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.